tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-methylpyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-12(4)6-7/h5-6H,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDHRWAOWFEPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653996 | |
| Record name | tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796845-64-2 | |
| Record name | tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Reaction Scheme:
- Starting material: 1-methyl-1H-pyrazol-4-amine
- Reagent: di-tert-butyl dicarbonate (Boc2O)
- Solvent: tetrahydrofuran (THF), dichloromethane (DCM), or similar
- Base: triethylamine or other mild base to scavenge acid byproducts
- Temperature: room temperature to mild heating
- Time: 1–3 hours
This reaction yields this compound in moderate to high yields with good purity after purification, typically by column chromatography.
Detailed Preparation Procedure from Literature
A representative preparation is outlined in the synthesis of related pyrazole carbamates (adapted from synthetic methodologies in pyrazole chemistry):
-
- Dissolve 1-methyl-1H-pyrazol-4-amine in anhydrous THF.
- Add triethylamine as a base to the solution.
- Slowly add di-tert-butyl dicarbonate (Boc2O) dropwise under stirring at room temperature.
- Stir the reaction mixture for 2–3 hours, monitoring progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and hexanes.
- Collect fractions containing the pure this compound.
- Evaporate solvents to yield the product as a solid or oil.
Alternative Synthetic Routes and Key Considerations
Sonogashira Coupling and Boc Protection: In related pyrazole derivatives, a Sonogashira cross-coupling reaction is sometimes employed to introduce ethynyl substituents at the 4-position of pyrazole rings, followed by Boc protection at the nitrogen. Although this is more common in complex derivatives, it exemplifies the versatility of Boc protection chemistry in pyrazole scaffolds.
Base-Mediated Cyclization and Boc Protection: For certain pyrazole-containing heterocycles, a two-step base-mediated approach involving cyclization followed by Boc protection has been reported, yielding the carbamate derivative efficiently.
Solubility and Formulation: For biological or in vivo studies, this compound can be formulated by preparing a DMSO master solution, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil. The solution must be clear at each step to ensure proper dissolution and bioavailability.
Data Table: Preparation Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | 1-methyl-1H-pyrazol-4-amine + Boc2O + Et3N | THF or DCM | RT | 2–3 hours | 70–90 | Stirring, monitored by TLC |
| Work-up | Quench with water, extract with EtOAc | Ethyl acetate | RT | 30 min | - | Washing with brine, drying |
| Purification | Silica gel chromatography | EtOAc/Hexanes | RT | - | - | Gradient elution |
| Formulation (optional) | DMSO master solution + PEG300 + Tween 80 + Corn oil | Various | RT | - | - | Ensure clear solution at each step |
Research Findings and Analytical Data
Molecular Weight and Formula: The compound has a molecular formula of C9H15N3O2 and a molecular weight of 197.23 g/mol.
Spectroscopic Confirmation: The presence of the Boc group is typically confirmed by ^1H NMR showing tert-butyl singlet around 1.4 ppm and carbamate NH signals. The pyrazole ring protons appear in the aromatic region, and the methyl group on N-1 is observed as a singlet near 3.7 ppm.
Purity and Yield: Reported yields for Boc protection of pyrazole amines range from 70% to 90%, depending on reaction scale and purification method.
Formulation Data: For in vivo applications, stock solutions can be prepared at various molarities (1 mM to 10 mM) by dissolving precise mg quantities in calculated volumes of DMSO, followed by dilution with co-solvents to maintain solubility and clarity.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a temporary protective group for amines. Its removal under specific conditions is critical for subsequent functionalization:
Acid-Mediated Deprotection
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Conditions : Treatment with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1 hour .
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Mechanism : Protonation of the carbamate oxygen followed by cleavage of the tert-butyl group.
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Outcome : Yields 1-methyl-1H-pyrazol-4-amine (68.6% isolated yield) .
| Reagent | Solvent | Time | Temperature | Yield |
|---|---|---|---|---|
| 50% TFA in DCM | Dichloromethane | 1 hr | RT | 68.6% |
Base-Mediated Hydrolysis
While not explicitly documented for this compound, analogous carbamates undergo hydrolysis under basic conditions (e.g., NaOH/EtOH), yielding the corresponding amine and tert-butanol.
Substitution Reactions
The carbamate group participates in nucleophilic substitutions, while the pyrazole ring undergoes electrophilic attacks:
Nucleophilic Substitution at the Carbamate
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Reagents : Alkyl halides, acyl chlorides.
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Example : Reaction with methyl iodide in the presence of NaH forms N-alkylated derivatives.
Electrophilic Substitution on the Pyrazole Ring
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Nitration : Introduces nitro groups at position 5 using HNO₃/H₂SO₄.
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Sulfonation : Methanesulfonyl chloride reacts at the pyrazole nitrogen, forming sulfonated derivatives.
Coupling Reactions
The deprotected amine engages in reductive amination and cross-coupling:
Reductive Amination
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Conditions : Reaction with aldehydes (e.g., p-methoxybenzaldehyde) followed by NaBH₄ reduction .
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Outcome : Forms secondary amines (e.g., 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine) .
| Aldehyde | Reducing Agent | Solvent | Yield |
|---|---|---|---|
| p-Methoxybenzaldehyde | NaBH₄ | Methanol | 72% |
Suzuki-Miyaura Coupling
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Application : Boronic acids couple with halogenated pyrazoles (e.g., 5-bromo derivatives) under Pd catalysis .
Oxidation and Reduction
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Oxidation : The pyrazole ring resists oxidation, but the carbamate group can be oxidized to urea derivatives under strong conditions (e.g., KMnO₄).
-
Reduction : LiAlH₄ reduces the carbamate to a methylene group, though this is less common due to competing deprotection.
Scientific Research Applications
tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate is a chemical compound with potential applications in medicinal chemistry and other scientific fields. The compound features a pyrazole ring, known for its anti-inflammatory, analgesic, and anti-cancer properties.
IUPAC Name: tert-butyl N-(1-methylpyrazol-4-yl)carbamate
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
CAS Registry Number: 796845-64-2
Scientific Research Applications
This compound is primarily utilized as an intermediate in synthesizing complex organic molecules.
The pyrazole ring in this compound contributes to its biological activity, demonstrating anti-inflammatory, analgesic, and anti-cancer properties. Studies suggest that compounds containing pyrazole motifs can inhibit enzymes and receptors involved in inflammatory pathways, and some derivatives have been investigated as potential anti-tumor agents due to their ability to induce apoptosis in cancer cells.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity towards various biological targets. Research indicates that this compound can interact with enzymes such as cyclooxygenases and lipoxygenases, which are critical in inflammatory processes. Studies may also utilize molecular docking simulations to predict interactions with protein targets relevant to cancer therapy.
Use as an Antipruritic Agent
Mechanism of Action
The mechanism by which tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The structural diversity among Boc-protected pyrazole derivatives arises from variations in substituents, linker groups, and fused heterocyclic systems. Key examples include:
Key Observations :
Physicochemical Properties
Limited data on melting points (MP) and solubility are available, but critical examples include:
Analysis :
- Higher molecular weight compounds (e.g., 31 and 299) likely exhibit reduced solubility in polar solvents due to increased hydrophobicity.
- The MP of 163–166°C for Example 75 () reflects its crystalline nature, influenced by hydrogen bonding from the furan and pyrimidine groups .
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Example 75 () was synthesized using a boronic acid and Pd catalyst, demonstrating the utility of Boc-protected intermediates in forming aryl-aryl bonds .
- Buchwald-Hartwig Amination: Compound 299 () features a pyrimidine-amino linkage, achievable via palladium-mediated coupling .
Deprotection and Downstream Functionalization
- The Boc group in the parent compound is cleaved under acidic conditions (e.g., TFA or HCl), yielding a free amine for further derivatization.
- Compound 32 () incorporates a methylcarbamate group, which may alter deprotection kinetics compared to the unmethylated analog .
Biological Activity
Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl carbamate moiety and a pyrazole ring, which contribute to its reactivity and biological properties. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 182.22 g/mol. The structure includes:
- A tert-butyl group, enhancing lipophilicity.
- A pyrazole ring , which is known for various biological activities.
- A carbamate functional group , which can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrazole derivatives often exhibit:
- Enzyme inhibition : Compounds like this may inhibit enzymes involved in inflammatory pathways or microbial resistance.
- Receptor binding : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at specific concentrations. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Anti-inflammatory Mechanism : Research focused on the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The results indicated a dose-dependent reduction in cytokine levels, suggesting potential utility in treating autoimmune conditions .
- Enzyme Interaction Studies : Investigations into the enzyme inhibition profile revealed that this compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
